molecular formula C15H10O6 B12375795 Alternaphenol B2

Alternaphenol B2

Cat. No.: B12375795
M. Wt: 286.24 g/mol
InChI Key: DRYPZOKPNCFFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alternaphenol B2: is a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It is derived from the coral-associated fungus Parengyodontium album SCSIO SX7W11. This compound exhibits inhibitory activity specifically against the IDH1 R132H mutation, with an IC50 of 41.9 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alternaphenol B2 is typically isolated from the coral-derived fungus Parengyodontium album SCSIO SX7W11. The isolation process involves culturing the fungus, followed by extraction and purification of the compound using chromatographic techniques .

Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through laboratory-scale extraction from the natural source .

Chemical Reactions Analysis

Types of Reactions: Alternaphenol B2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alternaphenol B2 has several scientific research applications, including:

Mechanism of Action

Alternaphenol B2 exerts its effects by selectively inhibiting the activity of mutant isocitrate dehydrogenase 1 (IDH1). This inhibition blocks abnormal metabolic pathways and corrects metabolic abnormalities in tumor cells. The compound specifically targets the IDH1 R132H mutation, which is commonly found in certain types of cancer .

Comparison with Similar Compounds

    Enasidenib: Another IDH1 inhibitor used in cancer treatment.

    Ivosidenib: A selective inhibitor of mutant IDH1.

    Olutasidenib: Targets mutant IDH1 and is used in clinical research.

    Vorasidenib: An inhibitor of both IDH1 and IDH2 mutations

Uniqueness of Alternaphenol B2: this compound is unique due to its natural origin from the coral-derived fungus Parengyodontium album SCSIO SX7W11. Its selective inhibition of the IDH1 R132H mutation makes it a valuable compound for targeted cancer therapy .

Properties

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

1,10-dihydroxy-3-(hydroxymethyl)benzo[c][1]benzoxepine-6,11-dione

InChI

InChI=1S/C15H10O6/c16-6-7-4-10(18)13-11(5-7)21-15(20)8-2-1-3-9(17)12(8)14(13)19/h1-5,16-18H,6H2

InChI Key

DRYPZOKPNCFFCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C=C3OC2=O)CO)O

Origin of Product

United States

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